tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 79099-00-6 . It has a molecular weight of 291.39 . The IUPAC name for this compound is tert-butyl 4- (2-aminoanilino)-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string:CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2N
. This string represents the structure of the molecule in terms of the atoms present and their connectivity. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 111-112 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis as an Intermediate for Vandetanib : tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate is synthesized as a key intermediate in the production of Vandetanib, an anticancer drug, from piperidin-4-ylmethanol through processes like acylation, sulfonation, and substitution (Wang, Xu, Tang, & Wang, 2015).
Synthesis of Biologically Active Benziimidazole Compounds : This compound has been synthesized for the development of benziimidazole compounds, which have biological significance (Ya-hu, 2010).
Intermediate in Crizotinib Synthesis : It is also an important intermediate in the synthesis of crizotinib, another cancer treatment drug (Kong et al., 2016).
Small Molecule Anticancer Drugs : This compound is utilized as an intermediate for various small molecule anticancer drugs, indicating its importance in cancer treatment research (Zhang et al., 2018).
Pharmaceutical Research
Synthesis of Nociceptin Antagonists : It has been used in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, which are potentially significant in pain management (Jona et al., 2009).
Preparation of Piperidine Derivatives : The compound is instrumental in the preparation of various piperidine derivatives, which have diverse pharmaceutical applications (Moskalenko & Boev, 2014).
Material Science and Chemistry
Chemical Structure Analysis : The compound has been studied for its chemical structure, offering insights into its molecular configuration and potential applications in material science (Richter et al., 2009).
Catalyst in Synthetic Chemistry : Its derivatives have been used as catalysts or intermediates in various synthetic chemistry applications, contributing to the development of new chemical entities (Padwa, Brodney, & Lynch, 2003).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protacs (proteolysis targeting chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in the target’s function or degradation .
Biochemical Pathways
In the context of protacs, the compound could potentially be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Result of Action
In the context of PROTACs, the result of action could be the degradation of specific target proteins, leading to changes in cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
tert-butyl 4-[(2-aminoanilino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-7-5-4-6-14(15)18/h4-7,13,19H,8-12,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQGZABRNMVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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